[4-(4-Nitrophenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone
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Overview
Description
4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a pyridine ring and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting enzymes and receptors involved in various diseases.
Mechanism of Action
The mechanism of action of 4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can be attributed to the compound’s ability to chelate the copper ions present in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylpiperazine derivatives: These compounds share the nitrophenyl and piperazine moieties and are also studied for their biological activities.
N-(4-(4-(CYCLOPROPYLMETHYL)PIPERAZINE-1-CARBONYL)PHENYL)QUINOLINE-8-SULFONAMIDE: Another quinoline derivative with similar structural features.
Uniqueness
4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase and potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C25H21N5O3 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C25H21N5O3/c31-25(29-15-13-28(14-16-29)19-5-7-20(8-6-19)30(32)33)22-17-24(18-9-11-26-12-10-18)27-23-4-2-1-3-21(22)23/h1-12,17H,13-16H2 |
InChI Key |
NFJUHRQSBDKVOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Origin of Product |
United States |
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